Synthetic Origin and Process-Related Classification of Ozagrel Impurity I
Ozagrel Impurity I (ethyl ester) is generated during the final step of ozagrel synthesis when the ethyl ester intermediate (III) is not completely hydrolyzed to the carboxylic acid [1]. This contrasts with Impurity II (methyl ester), which arises from an earlier synthetic intermediate, and with degradation impurities such as Impurity III that form during storage [2]. The 2023 HPLC/Q-TOF study on 46 batches of ozagrel sodium for injection identified Impurity I (methyl ester) as the dominant process-related impurity, with individual batch levels ranging from 0.16% to 0.23% in 5 batches where it was detected above 0.1% [2].
| Evidence Dimension | Synthetic origin and process-impurity classification |
|---|---|
| Target Compound Data | Ethyl ester intermediate; levels in commercial batches for the corresponding methyl ester impurity range 0.16%-0.23% (above 0.1% threshold) [2] |
| Comparator Or Baseline | Ozagrel Impurity II (methyl ester; CAS N/A): 0.06%-0.24% across 44 batches of sodium chloride injection [3] |
| Quantified Difference | Impurity I is consistently present as a process impurity, whereas Impurity II levels can range from 0% to 0.26%, reflecting variable degradation rather than consistent synthetic origin [3] |
| Conditions | Commercial ozagrel sodium for injection batches analyzed by HPLC (Inertsil ODS C18, 272 nm detection); Impurity I identified via Q-TOF high-resolution mass spectrometry [2] |
Why This Matters
Knowing the origin of an impurity directly informs the procurement of the correct reference standard for process validation versus stability-indicating methods.
- [1] DrugFuture. Ozagrel sodium synthetic route. Accessed 2026. View Source
- [2] Ye XX, Jiang WM, Zhang X, et al. Study on the Related Substances of Ozagrel Sodium for Injection by HPLC/Q-TOF MS. Chinese Journal of Pharmaceutical Analysis, 2023, 43(7): 1214-1221. View Source
- [3] Cao W, et al. Study on Specific Impurities in Ozagrel Sodium Chloride Injection. Chinese Pharmacist, 2012, 15(10): 1421-1423. View Source
